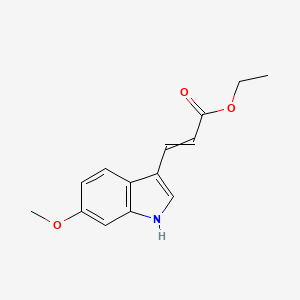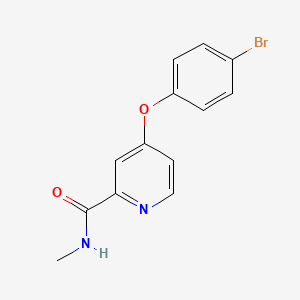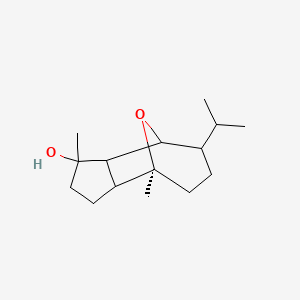
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol typically involves multiple steps, including cyclization, oxidation, and epoxidation reactions. The starting materials are often derived from natural sources or synthesized through organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol: A similar compound with slight variations in its structure.
Other Sesquiterpenes: Compounds with similar carbon skeletons but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(3R,7S)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15+/m1/s1 |
InChI 键 |
PEWNHOBTYNZGAR-DSLCMTKMSA-N |
手性 SMILES |
CC(C)C1CC[C@]2(C3CC[C@@](C3C1O2)(C)O)C |
规范 SMILES |
CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



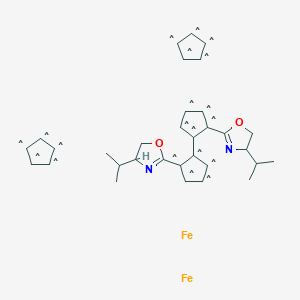
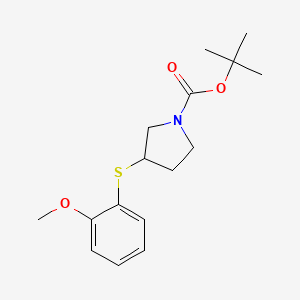
![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
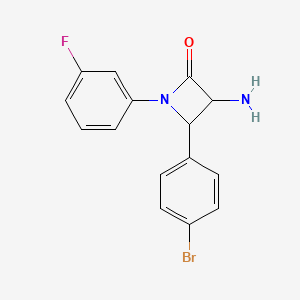
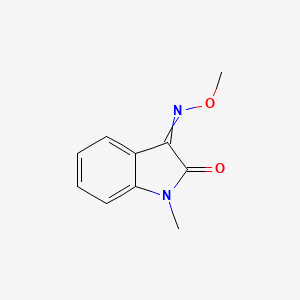
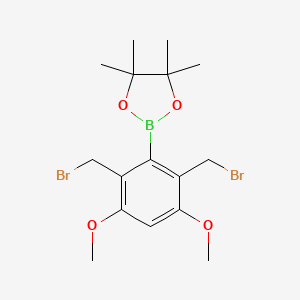
![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
